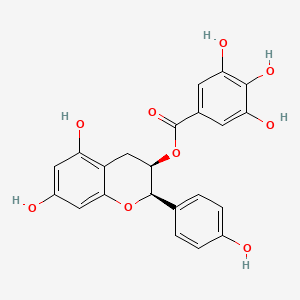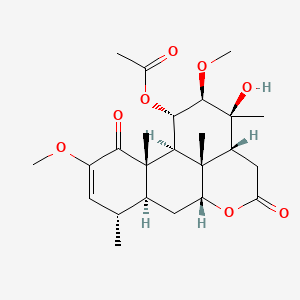
1,3-Benzothiazole-2-carbonitrile
概要
説明
1,3-Benzothiazole-2-carbonitrile is a chemical compound known for its unique structural and chemical properties. It belongs to the benzothiazole family, compounds that have garnered interest due to their potential applications in materials science, chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related benzothiazole compounds typically involves reactions under specific conditions to form the desired structure. For example, the synthesis of N-(1-Cyano-1-methylbutyl)-1,2,3-benzothiadiazole-7-carboxamide, a related compound, showcases the reactivity of the benzothiazole moiety and its planarity, which is essential for its chemical behavior and interactions (Ai et al., 2005).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a planar benzothiazole moiety, which significantly influences their chemical and physical properties. This planarity facilitates interactions with other molecules and contributes to the compound's stability and reactivity (Ai et al., 2005).
Chemical Reactions and Properties
Benzothiazole compounds participate in various chemical reactions, including condensations and cyclizations, to form complex heterocyclic structures. For instance, a study demonstrated the synthesis of 3-Aryl[1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles, highlighting the compound's versatility in forming diverse heterocyclic compounds (Abramov et al., 2005).
Physical Properties Analysis
The physical properties of 1,3-Benzothiazole-2-carbonitrile and its derivatives, such as solubility, melting point, and stability, are closely linked to their molecular structure. The planarity and electronic distribution within the benzothiazole moiety play crucial roles in determining these properties, affecting the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties of 1,3-Benzothiazole-2-carbonitrile derivatives, including reactivity, potential for substitution reactions, and interactions with other chemical entities, are significant for their application in synthesis and material science. The presence of the carbonitrile group introduces additional reactivity, allowing for further functionalization and modification of the core structure (Abramov et al., 2005).
科学的研究の応用
Synthesis and Characterization in Chemistry
1,3-Benzothiazole-2-carbonitrile has been utilized in the synthesis and characterization of various chemical compounds. For instance, Mahdi (2015) explored its use in creating novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives with antimicrobial activity (Mahdi, 2015). Similarly, Balwe et al. (2016) demonstrated its application in an iron-catalyzed, microwave-promoted synthesis method, emphasizing its role in green chemistry (Balwe, Shinde, & Jeong, 2016).
Biomedical Applications
In the biomedical field, compounds derived from 1,3-Benzothiazole-2-carbonitrile have shown promise. Echevarria et al. (2012) reported the effective two-photon absorption of a benzothiazole derivative in biomedical imaging, highlighting its potential in cancer diagnosis and treatment (Echevarria et al., 2012). Additionally, Kuroyanagi et al. (2010) synthesized benzoxazole-4-carbonitrile derivatives with antifungal properties, underlining the compound's utility in developing new antifungal agents (Kuroyanagi et al., 2010).
Photophysical and Material Science Research
1,3-Benzothiazole-2-carbonitrile derivatives have also been explored for their photophysical properties. Alsoghier et al. (2021) investigated benzothiazolylacetonitrile azo dyes, revealing insights into their photoluminescence and potential applications in material sciences (Alsoghier et al., 2021).
Green Chemistry and Sustainable Practices
Furthermore, the compound's role in green chemistry has been emphasized. Gao et al. (2020) reviewed the synthesis of benzothiazole compounds, including those derived from 1,3-Benzothiazole-2-carbonitrile, in the context of sustainable and environmentally friendly chemical processes (Gao et al., 2020).
Safety And Hazards
特性
IUPAC Name |
1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQUNLVWOAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348576 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-2-carbonitrile | |
CAS RN |
2602-85-9 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





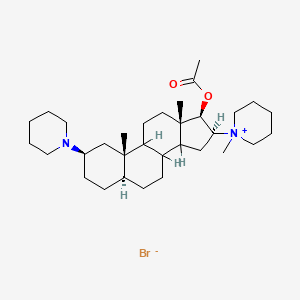
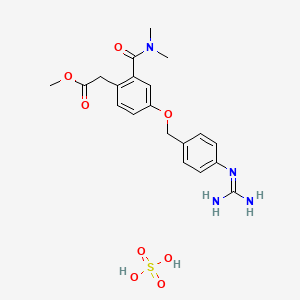
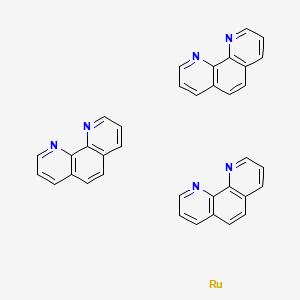


![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![5-Phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1217309.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)
